6-Bromo-4-chloro-3-nitroquinoline
Overview
Description
6-Bromo-4-chloro-3-nitroquinoline is a compound with the molecular formula C9H4BrClN2O2 . It is a derivative of quinoline, which is a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely reported in the literature . Classical methods such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloro-3-nitroquinoline consists of a quinoline ring system with bromine, chlorine, and nitro functional groups attached . The molecular weight of the compound is 287.497 .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
6-Bromo-4-chloro-3-nitroquinoline has a density of 1.8±0.1 g/cm3, a boiling point of 387.6±37.0 °C at 760 mmHg, and a flash point of 188.2±26.5 °C . The exact mass of the compound is 285.914459 .Scientific Research Applications
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Pharmaceutical Synthesis
- Summary of Application : 7-Bromo-4-chloro-3-nitroquinoline is crucial in pharmaceutical synthesis applications, serving as a key component in the development of NLRP3 modulators and sodium channel inhibitors .
- Results or Outcomes : Derived compounds show promise in treating proliferative disorders like cancer and pain disorders .
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Delivery of Antibodies and Dendritic Cell Adjuvants
- Summary of Application : 7-bromo-4-chloro-3-nitroquinoline is an important synthetic material in the process of delivering antibodies and dendritic cell adjuvants .
- Results or Outcomes : New compositions and methods are needed in order to reach inaccessible tumors and/or to expand treatment options for cancer patients and other subjects .
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Synthesis of Bioactive Chalcone Derivatives
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Preparation of Immunoconjugate Derivatives
- Summary of Application : 7-bromo-4-chloro-3-nitroquinoline plays an important role in the synthesis of imidazoquinolines derivatives and the preparation of immunoconjugate derivatives for use as HER2 modulators .
- Results or Outcomes : The synthesized compound showed excellent mPGES-1 inhibition (IC50 = 9.1 nM) with high selectivity (>1000-fold) over both COX-1 and COX-2 .
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Synthesis of Biologically and Pharmaceutically Active Quinoline
- Summary of Application : Quinoline and its analogues, including 6-Bromo-4-chloro-3-nitroquinoline, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry .
- Results or Outcomes : Quinoline is an essential segment of both natural and synthetic compounds. In particular, the pyranoquinoline ring system has gained considerable attention .
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Chemical Synthesis
Safety And Hazards
The safety data sheet for 6-Bromo-4-chloro-3-nitroquinoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-bromo-4-chloro-3-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKPVEMMXJCWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621172 | |
Record name | 6-Bromo-4-chloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-3-nitroquinoline | |
CAS RN |
723281-72-9 | |
Record name | 6-Bromo-4-chloro-3-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=723281-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-chloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-4-chloro-3-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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